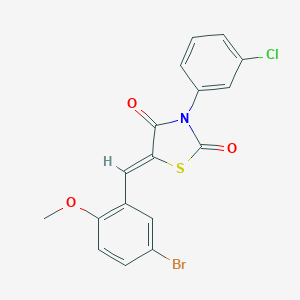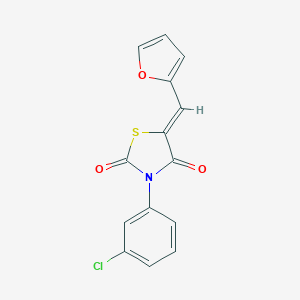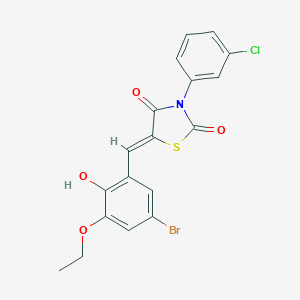![molecular formula C22H17N3O2S B301260 5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301260.png)
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as MDP-2-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects in various experimental models.
作用機序
The mechanism of action of MDP-2-P is not fully understood. However, it has been suggested that it may act as a potent antioxidant and free radical scavenger. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, MDP-2-P has been found to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
MDP-2-P has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MDP-2-P has been found to have anti-oxidant properties and has been shown to reduce oxidative stress in various experimental models. Furthermore, MDP-2-P has been found to exhibit anti-cancer properties and has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
MDP-2-P has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. Additionally, it has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various experimental models. However, there are also some limitations for lab experiments with MDP-2-P. It has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, the mechanism of action of MDP-2-P is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on MDP-2-P. One area of research is the potential applications of MDP-2-P in cancer therapy. It has been found to exhibit anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in other areas of research such as neuropharmacology and immunology. Finally, research is needed to determine the safety profile of MDP-2-P in humans and its potential as a therapeutic agent.
Conclusion:
MDP-2-P is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. The synthesis of MDP-2-P is a straightforward process that yields high purity and high yield of the compound. However, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in various areas of research.
合成法
The synthesis of MDP-2-P involves the reaction of 2-acetyl-1,5-diphenyl-1H-pyrrole with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield MDP-2-P. This synthesis method has been reported in several scientific publications and has been found to yield high purity and high yield of MDP-2-P.
科学的研究の応用
MDP-2-P has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. Some of the areas of research where MDP-2-P has been studied include cancer research, neuropharmacology, and immunology.
特性
製品名 |
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
分子式 |
C22H17N3O2S |
分子量 |
387.5 g/mol |
IUPAC名 |
5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H17N3O2S/c1-14-16(12-18-20(26)23-22(28)24-21(18)27)13-19(15-8-4-2-5-9-15)25(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,23,24,26,27,28) |
InChIキー |
JQVWGNNQNKIWHF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
正規SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301177.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301179.png)
![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B301181.png)


![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)


![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301192.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)
![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)